N1-(4-fluorobenzyl)-N2-(3-(methylthio)phenyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

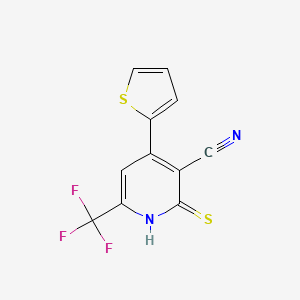

The compound N1-(4-fluorobenzyl)-N2-(3-(methylthio)phenyl)oxalamide is a chemical entity that can be presumed to have a structure based on oxalamide derivatives with potential biological activity. While the specific compound is not directly mentioned in the provided papers, similar compounds with fluorobenzyl and phenyl groups have been synthesized and studied for their properties and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds involves the use of fluorobenzyl groups and various starting materials. For instance, the synthesis of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas involves the reaction of 4-fluorobenzoyl isothiocyanate with isomeric fluoroanilines in dry acetonitrile, yielding good results . Although the exact synthesis route for this compound is not detailed, similar methodologies could potentially be applied, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of compounds with fluorobenzyl and phenyl groups has been characterized using techniques such as multinuclear NMR, FTIR spectroscopy, and X-ray diffraction . These methods provide insights into the conformation and planarity of the molecule, as well as the orientation of functional groups, which are crucial for understanding the chemical behavior and potential interactions of the compound.

Chemical Reactions Analysis

The chemical reactions involving similar compounds often include the formation of intermediates such as methylN-(benzylsulfonyl)oxamate, which can undergo further cyclization . The reactivity of the oxalamide group in this compound could be inferred to involve interactions with nucleophiles or bases, leading to the formation of various products depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by the presence of the fluorobenzyl group, which can affect the molecule's lipophilicity, electronic distribution, and potential for forming hydrogen bonds. For example, the intramolecular N-H...O hydrogen bond observed in the synthesized thioureas stabilizes the molecule's conformation . These properties are significant when considering the compound's solubility, stability, and suitability for use as a medicinal agent.

科学的研究の応用

Insecticide Development

Research has identified compounds with unique structures, including those with fluorobenzyl components, as potential novel classes of insecticides. For example, flubendiamide, which shares structural similarities with the queried compound, has been shown to exhibit extremely strong insecticidal activity, especially against lepidopterous pests, including resistant strains. Its unique structure and novel mode of action make it a promising agent for controlling lepidopterous insects as part of integrated pest management programs (Tohnishi et al., 2005).

Antimicrobial Agents

Fluorinated compounds have been explored for their antimicrobial properties. A study on the synthesis and biological activity of pyrimidine linked with morpholinophenyl derivatives, including those with fluorine substitutions, demonstrated significant larvicidal activity against third instar larvae. This suggests that the presence of fluorine atoms and specific structural features can enhance the antimicrobial effectiveness of these compounds (Gorle et al., 2016).

Neuroprotective Drugs

Compounds containing the fluorobenzyl group have been investigated for their potential as neuroprotective drugs. For instance, a novel Na+/Ca2+ exchange (NCX) inhibitor, which includes a (3-fluorobenzyl)oxy component, showed preferential inhibition of NCX3 and provided efficient protection against hypoxia/reoxygenation-induced neuronal cell damage. This indicates its potential therapeutic application as a neuroprotective drug (Iwamoto & Kita, 2006).

Drug Discovery and Development

The fluorobenzyl moiety is frequently utilized in the development of drugs targeting various diseases. Studies on the metabolism and disposition of potent HIV integrase inhibitors utilized 19F-NMR spectroscopy to support drug discovery, highlighting the role of fluorinated compounds in developing effective treatments for diseases like HIV (Monteagudo et al., 2007).

特性

IUPAC Name |

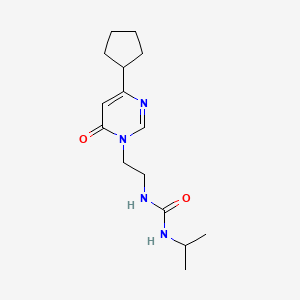

N-[(4-fluorophenyl)methyl]-N'-(3-methylsulfanylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O2S/c1-22-14-4-2-3-13(9-14)19-16(21)15(20)18-10-11-5-7-12(17)8-6-11/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQJFAXLYPCWCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-acetylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2551655.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-(tert-butylamino)propan-2-ol hydrochloride](/img/structure/B2551665.png)

![6-Cyclopentyl-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2551669.png)

![3-[[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2551670.png)

![allyl N-[2-(4-chlorophenyl)-4-quinolinyl]carbamate](/img/structure/B2551671.png)

![1-(4-Methylphenyl)-4-phenyl-3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-2-azetanone](/img/structure/B2551676.png)